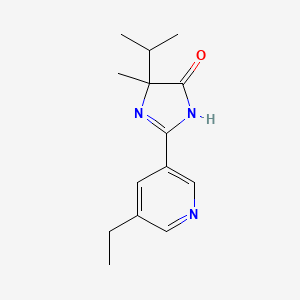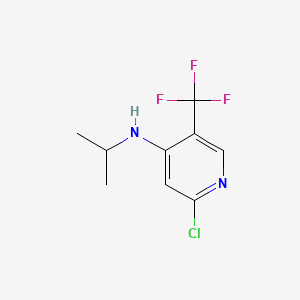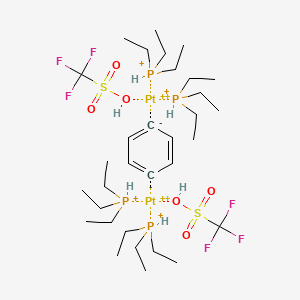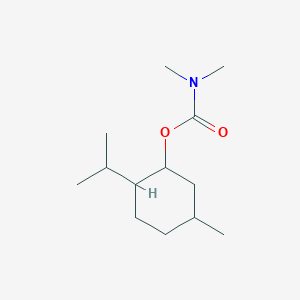
S-Cinaclet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Cinaclet involves the enantiomeric separation of cinacalcet hydrochloride. A rapid isocratic chiral liquid chromatography method has been developed for this purpose. The separation is achieved using a Chiralpak-IA column with a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid at ambient temperature . The flow rate is maintained at 1.0 mL/min, and elution is monitored by UV detection at 223 nm .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chiral separation techniques to ensure the purity and enantiomeric excess of the desired isomer. The process is optimized to achieve high yield and purity, adhering to stringent regulatory guidelines for pharmaceutical production.
Analyse Des Réactions Chimiques
Types of Reactions
S-Cinaclet undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.
Applications De Recherche Scientifique
S-Cinaclet has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral separation and enantiomeric purity.
Biology: Investigated for its effects on calcium-sensing receptors in various tissues.
Medicine: Extensively studied for its therapeutic effects in treating hyperparathyroidism and hypercalcemia.
Mécanisme D'action
S-Cinaclet acts by allosterically activating the calcium-sensing receptor on the parathyroid gland . This increases the receptor’s sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone secretion . The decrease in parathyroid hormone levels results in lower serum calcium levels, which is beneficial in conditions like hyperparathyroidism and hypercalcemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcitriol: A form of vitamin D used to treat similar conditions but works by increasing calcium absorption in the intestines.
Sensipar: Another brand name for cinacalcet, used interchangeably with S-Cinaclet.
Uniqueness
This compound is unique in its mechanism of action as a calcimimetic, directly targeting the calcium-sensing receptor to modulate parathyroid hormone levels . This distinguishes it from other treatments like calcitriol, which primarily affects calcium absorption rather than directly modulating parathyroid hormone secretion .
Propriétés
Formule moléculaire |
C22H22F3N |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(2S)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16-/m1/s1 |
Clé InChI |
SEVZPXQQXHZTBG-HZPDHXFCSA-N |
SMILES isomérique |
C[C@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


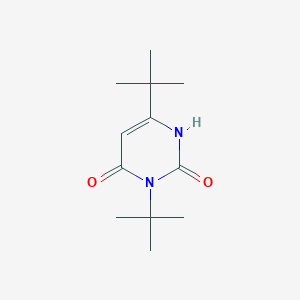
![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)


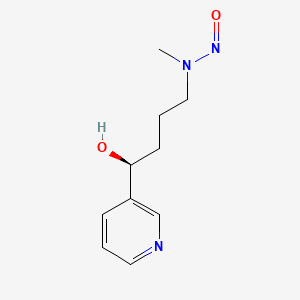
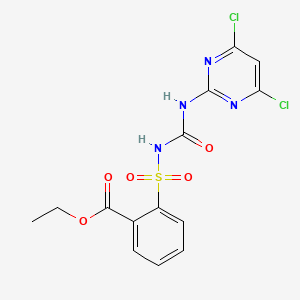
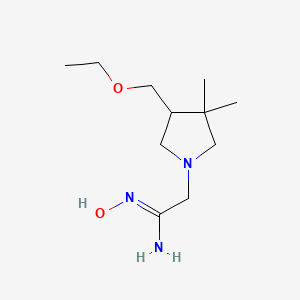
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
